Piperidine-2,3-dione

Descripción general

Descripción

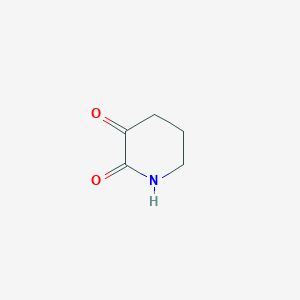

Piperidine-2,3-dione, also known as Glutarimide, is an organic compound with a six-membered ring containing five methylene bridges and one amine bridge . It forms upon dehydration of the amide of glutaric acid . It is the core of a variety of drugs, including thalidomide, a medication used to treat multiple myeloma and leprosy, and cycloheximide, a potent inhibitor of protein synthesis .

Synthesis Analysis

Piperidine derivatives are synthesized via intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of Piperidine-2,3-dione is C5H7NO2 .Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is also involved in the formation of an active metal-carbene species in ring opening metathesis polymerization (ROMP) .Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that is miscible with water and many organic solvents, indicating its highly polar nature .Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Application

Piperidine-2,4-dione-type azaheterocycles, structurally similar to Piperidine-2,3-dione, play a significant role in drug development and natural product synthesis. These molecules are synthesized using traditional methods like carbonyl compound transformations and novel methods such as anionic enolate rearrangements. Their unique structure and reactivity profiles make them a key platform for creating functionalized piperidine systems with high synthetic and medicinal potential. This is utilized in creating pharmaceutically relevant compounds and synthesizing natural products (Tikhov & Kuznetsov, 2020).

Aromatase Inhibition

3-Cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, chemically related to Piperidine-2,3-dione, have been synthesized and shown to inhibit human placental aromatase, an enzyme critical for converting androgens to estrogens. This attribute is particularly relevant for potential treatments of estrogen-dependent diseases like mammary tumors (Hartmann, Batzl, Pongratz, & Mannschreck, 1992).

Agricultural Applications

Spiro N-methoxy piperidine rings containing aryldiones, similar in structure to Piperidine-2,3-dione, have been developed for controlling sucking pests and mites in agriculture. Spiropidion, a derivative, acts as a proinsecticide, effective against a broad range of pests in field crops, speciality crops, and vegetables (Muehlebach et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of novel substituted piperidine-2,6-dione derivatives for treating sickle cell disease and β-thalassemia is a promising future direction .

Propiedades

IUPAC Name |

piperidine-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-4-2-1-3-6-5(4)8/h1-3H2,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMOHEDUVVUVPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Piperidinedione | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chlorophenyl)methyl]-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2490169.png)

![3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2490171.png)

![4-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid](/img/structure/B2490173.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-methylphenyl)amino)acrylonitrile](/img/structure/B2490179.png)